molecular formula C14H8F7NO B3863010 Butanamide, N-(1-naphthyl)-2,2,3,3,4,4,4-heptafluoro-

Butanamide, N-(1-naphthyl)-2,2,3,3,4,4,4-heptafluoro-

Cat. No.: B3863010
M. Wt: 339.21 g/mol
InChI Key: VERASNSGCMSQDX-UHFFFAOYSA-N
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Description

Butanamide, N-(1-naphthyl)-2,2,3,3,4,4,4-heptafluoro-: is a fluorinated organic compound characterized by the presence of a butanamide backbone with a naphthyl group and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(1-naphthyl)-2,2,3,3,4,4,4-heptafluoro- typically involves the reaction of 1-naphthylamine with heptafluorobutyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure complete reaction and high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Butanamide, N-(1-naphthyl)-2,2,3,3,4,4,4-heptafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted butanamides with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Butanamide, N-(1-naphthyl)-2,2,3,3,4,4,4-heptafluoro- is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced chemical stability and reactivity.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its fluorinated nature may enhance its binding affinity and specificity towards biological targets.

Medicine: In medicine, the compound is explored for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.

Industry: In the industrial sector, Butanamide, N-(1-naphthyl)-2,2,3,3,4,4,4-heptafluoro- is used in the development of specialty chemicals and advanced materials. Its fluorinated structure contributes to the production of materials with high thermal and chemical resistance.

Mechanism of Action

The mechanism of action of Butanamide, N-(1-naphthyl)-2,2,3,3,4,4,4-heptafluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. The compound may modulate the activity of its targets by altering their conformation or stability, leading to various biological effects.

Comparison with Similar Compounds

    N-(1-Naphthyl)ethylenediamine: A related compound with a similar naphthyl group but different functional groups.

    1-Naphthylamine: A simpler compound with a naphthyl group and an amine functional group.

    Heptafluorobutyric anhydride: A fluorinated compound used in the synthesis of Butanamide, N-(1-naphthyl)-2,2,3,3,4,4,4-heptafluoro-.

Uniqueness: Butanamide, N-(1-naphthyl)-2,2,3,3,4,4,4-heptafluoro- is unique due to its combination of a naphthyl group and multiple fluorine atoms. This structure imparts distinct chemical and physical properties, such as high thermal stability, chemical resistance, and potential biological activity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-naphthalen-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F7NO/c15-12(16,13(17,18)14(19,20)21)11(23)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERASNSGCMSQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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